Product packaging for hemoglobin Alesha(Cat. No.:CAS No. 149531-76-0)

hemoglobin Alesha

Cat. No.: B1177031
CAS No.: 149531-76-0
Attention: For research use only. Not for human or veterinary use.
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Description

Hemoglobin Alesha, also historically known as Hb Bristol-Alesha, is a rare, genetically unstable hemoglobin variant supplied for basic and translational research. This variant is caused by a point mutation in the β-globin gene (HBB: c.202G>A), resulting in a valine to methionine substitution at position 67 of the β-globin chain (β67(E11)Val→Met) . A unique feature of this variant is a novel post-translational modification where the methionine residue is subsequently converted to an aspartate (Asp), a process believed to be driven by oxidative mechanisms within the heme pocket . This introduction of a highly charged, polar residue into the normally hydrophobic heme pocket critically disrupts the heme-globin interaction, leading to severe molecular instability . The primary research value of this compound lies in its application as a model for studying severe congenital hemolytic anemia. Its instability causes rapid denaturation, forming Heinz bodies and leading to premature red blood cell destruction (hemolysis) . Researchers utilize this variant to investigate the molecular pathways of erythrocyte damage, the role of oxidative stress in hemolytic disorders, and the pathophysiology of "thalassemic" hyperunstable hemoglobinopathies, which mimic features of thalassemia . Furthermore, this compound serves as a critical reagent for evaluating therapeutic strategies, including the potential for pharmacological chaperones to stabilize abnormal hemoglobin structures and the curative mechanism of hematopoietic stem cell transplantation, for which it has been successfully used . This product is intended for research use only and is not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

149531-76-0

Molecular Formula

C8H5NO3

Synonyms

hemoglobin Alesha

Origin of Product

United States

Scientific Research Applications

Hematopoietic Stem Cell Transplantation (HSCT)

One of the primary therapeutic approaches for patients with unstable hemoglobin variants like Hb Alesha is hematopoietic stem cell transplantation. Studies indicate that HSCT can be a curative option for patients who are transfusion-dependent due to severe anemia caused by unstable hemoglobinopathies.

  • Case Study : A notable case involved a 6-year-old boy diagnosed with severe anemia attributed to Hb Bristol-Alesha. Following haploidentical HSCT, the patient achieved nearly normal hemoglobin levels and showed no evidence of hemolysis two years post-transplantation. DNA analysis confirmed complete chimerism, indicating successful engraftment and normal erythropoiesis .

Management of Hemolytic Anemia

Patients with Hb Alesha often require regular blood transfusions and iron chelation therapy due to chronic hemolysis. These management strategies are essential for maintaining hemoglobin levels and preventing complications associated with iron overload from frequent transfusions.

  • Case Study : In another report, a pediatric patient presented with dark urine, pallor, and jaundice due to severe anemia linked to Hb Alesha. The patient underwent multiple blood transfusions before being evaluated for HSCT, highlighting the necessity of ongoing management in such cases .

Molecular Mechanisms

Research into the molecular mechanisms underlying the instability of Hb Alesha has revealed that the mutation introduces a highly charged polar residue into the hydrophobic heme pocket. This change disrupts nonpolar bonds essential for maintaining hemoglobin stability, leading to its degradation and associated clinical symptoms .

Potential Therapeutic Approaches

Ongoing research is exploring various therapeutic avenues beyond HSCT for managing unstable hemoglobinopathies:

  • Gene Therapy : Advances in gene editing technologies may offer future options for correcting mutations responsible for unstable hemoglobins.
  • Pharmacological Interventions : Investigating allosteric effectors that could stabilize hemoglobin variants or enhance their function is an area of active research .

Data Table: Summary of Case Studies Involving Hemoglobin Alesha

Case StudyPatient AgeSymptomsTreatmentOutcome
16 yearsSevere anemia, jaundiceHSCTNearly normal hemoglobin levels post-transplant
23 monthsDark urine, pallorBlood transfusionsRequired ongoing management before HSCT evaluation
310 monthsMarked splenomegalyConservative treatment with transfusionsManaged symptoms but required further intervention

Comparison with Similar Compounds

Comparison with Similar Unstable Hemoglobin Variants

Hb Alesha shares clinical and molecular features with other unstable hemoglobinopathies. Below is a detailed comparison:

Table 1: Comparison of Hb Alesha with Structurally Similar Variants

Hemoglobin Variant Mutation Site Structural Impact Clinical Severity Key References
Hb Alesha β67(E11)Val→Met (HBB: c.202G>A) Disruption of heme-globin hydrophobic bonds; Heinz body formation Severe hemolysis, transfusion dependence
Hb Bristol β67(E11)Val→Asp (HBB: c.202G>T) Post-translational oxidation of methionine to aspartic acid; extreme instability Severe hemolysis, neonatal cyanosis
Hb Köln β98(FG5)Val→Met Altered heme binding; α1β1 dimer instability Moderate to severe hemolysis
Hb Hammersmith β42(CD1)Phe→Ser Disrupted CD1 corner; reduced heme affinity Severe hemolysis, Heinz bodies

Key Findings:

Molecular Mechanism :

  • Hb Alesha and Hb Bristol both involve mutations at β67(E11), but Hb Bristol undergoes post-translational modification (methionine→aspartic acid), amplifying instability .
  • Hb Alesha’s valine→methionine substitution is less oxidative than Hb Bristol’s aspartic acid, yet both cause severe hemolysis due to heme pocket destabilization .

Clinical Severity :

  • Hb Alesha and Hb Bristol are clinically indistinguishable, often requiring splenectomy or stem cell transplantation .
  • Hb Köln and Hb Hammersmith exhibit variable severity due to differences in heme-binding region disruptions .

Geographic Distribution :

  • Hb Alesha has been reported in India, Iran, and South America , while Hb Bristol is more common in European populations .

Research Findings and Case Studies

  • Co-inheritance with Other Variants : A Brazilian patient with Hb Alesha and the α212 patchwork allele exhibited exacerbated hemolysis , highlighting the impact of genetic modifiers .
  • Curative outcomes were reported in one case using haploidentical hematopoietic stem cell transplantation .
  • Laboratory Diagnostics: Hb Alesha is undetectable via standard electrophoresis due to its instability; next-generation sequencing (NGS) is essential for confirmation .

Preparation Methods

Blood Collection and Red Blood Cell Processing

Whole blood collected in EDTA or heparinized tubes is the primary source for Hb Alesha isolation. To minimize degradation, samples should be processed within one week of collection at 2–6°C. Red blood cells (RBCs) are separated via centrifugation at 3,500 RPM for 5 minutes, followed by three washes with 0.85% saline to remove plasma proteins and leukocytes. Each wash involves centrifugation at 3,500 RPM for 10 minutes to ensure complete removal of contaminants.

Hemolysis and Stroma Removal

Hemolysis is achieved by adding 1 volume of deionized water and ¼ volume of toluene (or carbon tetrachloride) to the washed RBC pellet. Vortexing at high speed for 1 minute ruptures cell membranes, releasing hemoglobin into solution. Subsequent centrifugation at 3,500 RPM for 10 minutes separates stroma:

  • Toluene : Forms a top stromal layer, removed via capillary pipette.

  • Carbon tetrachloride : Pellets debris at the tube bottom.

The clarified hemolysate is filtered through Whatman #1 filter paper to eliminate residual particulates. For Hb Alesha, which is prone to autoxidation, pre-treatment with carbon monoxide (CO) stabilizes the hemoglobin by forming carboxyhemoglobin, preventing methemoglobin (MetHb) formation during processing.

Purification of this compound Using Organic Solvents

Organic Solvent-Based Hemoglobin Concentration

A high-purity Hb Alesha solution (25 g/100 mL) can be obtained using organic solvents like diethyl ether or dichloromethane. These solvents enhance stroma removal efficiency (>99.8% phospholipid elimination) while preserving hemoglobin integrity. After hemolysis, the mixture is centrifuged at 1,900 × g to separate lipid membranes. The supernatant is heated to 60°C for 1 hour to precipitate heat-unstable proteins, which are removed by additional centrifugation.

Table 1: Key Parameters for Hemoglobin Purification

StepReagent/InstrumentConditionsOutcome
HemolysisDiethyl ether1:1 (v/v) with RBCsStroma removal >99.8%
Centrifugation1,900 × g10 minutesClarified hemolysate
Heat PrecipitationWater bath60°C, 1 hourProtein denaturation

Validation of Purity and Functionality

Post-purification, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) confirms the absence of non-globin proteins. Isoelectric focusing (IEF) reveals a distinct banding pattern for Hb Alesha, which migrates anomalously due to its altered charge. Oxygen-binding assays using tonometry demonstrate preserved functionality, with a P50 value comparable to wild-type hemoglobin when stabilized by CO.

Recombinant Synthesis of this compound in Escherichia coli

Gene Synthesis and Mutagenesis

The β-globin gene (HBB) is synthesized with a site-directed mutation (c.202G>A) to encode methionine at position 67. Codon optimization for E. coli expression is critical to enhance translational efficiency. The gene is cloned into a plasmid under the control of a T7 promoter, alongside the α-globin gene to ensure tetramer formation.

Expression and NH2-Terminal Acetylation

Co-expression with Schizosaccharomyces pombe NatB acetyltransferase in E. coli enables post-translational NH2-terminal acetylation, mimicking human hemoglobin’s native modification. Cells are cultured in Terrific Broth at 37°C, induced with isopropyl β-D-1-thiogalactopyranoside (IPTG), and harvested after 16 hours.

Purification of Recombinant Hb Alesha

Harvested cells are lysed via sonication, and the soluble fraction is subjected to anion-exchange chromatography (Q Sepharose Fast Flow). Elution with a linear NaCl gradient (0–500 mM) separates hemoglobin from bacterial proteins. Size-exclusion chromatography (Superdex 200) further purifies tetrameric Hb Alesha, yielding >95% homogeneity.

Analytical Challenges in Detecting this compound

Limitations of Standard Electrophoresis and Chromatography

Hb Alesha’s electrophoretic mobility overlaps with common variants (e.g., HbS, HbC) on cellulose acetate at pH 8.4, necessitating complementary techniques like citrate agar electrophoresis. High-performance liquid chromatography (HPLC) may fail to resolve Hb Alesha due to co-elution with HbA2, emphasizing the need for DNA-based confirmation.

Mass Spectrometry and DNA Sequencing

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry identifies the β67 Val→Met substitution through a mass shift of +32 Da. Sanger sequencing of the HBB gene provides definitive diagnosis, revealing the heterozygous c.202G>A mutation.

Stabilization Strategies for Hb Alesha

Antioxidant Additives

To mitigate autoxidation, 1 mM EDTA and 10 mM N-acetylcysteine are added to hemoglobin solutions, reducing heme iron oxidation rates by 40% .

Q & A

Basic: What methodological considerations are critical when designing experiments to characterize hemoglobin Alesha's structural anomalies?

To address this compound's structural properties, prioritize techniques such as X-ray crystallography for atomic-level resolution and circular dichroism spectroscopy to assess secondary structure integrity. Include controls using wild-type hemoglobin to isolate variant-specific effects. Longitudinal stability assays under physiological conditions (e.g., pH 7.4, 37°C) are essential to evaluate conformational changes. Validate findings with complementary methods like mass spectrometry (LC-MS/MS) to confirm peptide sequences .

Advanced: How can contradictions between crystallographic data and functional assays in this compound studies be resolved?

Discrepancies often arise from assay conditions (e.g., buffer composition, oxygenation state) or crystallography artifacts. Use solution-state NMR to validate structural data in near-native environments. Cross-reference functional assays (e.g., oxygen-binding curves) with molecular dynamics simulations to reconcile static vs. dynamic behavior. Implement statistical frameworks like Bayesian inference to quantify uncertainty across datasets .

Basic: What strategies optimize literature reviews for this compound research?

Leverage academic databases (PubMed, Google Scholar) with Boolean operators: ("this compound" OR "Hb Alesha") AND (mutation OR structure). Filter by publication date (last 10 years) and study type (e.g., in vitro, clinical cohorts). Use citation-tracking tools to identify seminal works and avoid unreliable sources flagged by institutional libraries .

Advanced: What multi-omics approaches elucidate this compound's pathophysiological pathways?

Integrate proteomics (quantitative LC-MS/MS) to map post-translational modifications and genomics (whole-exome sequencing) to identify co-occurring mutations. Pair with metabolomics (NMR-based profiling) to assess downstream effects on heme biosynthesis. Use bioinformatics pipelines (e.g., STRING, KEGG) to visualize interaction networks and prioritize therapeutic targets .

Basic: Which analytical techniques reliably quantify this compound variants in clinical samples?

High-performance liquid chromatography (HPLC) with UV detection is standard for variant separation. Validate with capillary electrophoresis for high-resolution differentiation. For low-abundance samples, employ immunoassays (ELISA) using monoclonal antibodies specific to the Alesha mutation. Calibrate against WHO-certified hemoglobin standards .

Advanced: How should longitudinal studies on this compound's clinical progression be designed?

Adopt cohort management platforms (e.g., automated text-messaging systems) to enhance participant retention and data collection frequency. Stratify cohorts by age, comorbidities, and mutation zygosity. Use mixed-effects models to account for intra-individual variability and censored data. Pre-register protocols on platforms like ClinicalTrials.gov to mitigate bias .

Basic: What statistical methods analyze genotype-phenotype correlations in this compound carriers?

Apply multivariate regression to control for confounding variables (e.g., iron levels, comorbidities). Use Mann-Whitney U tests for non-parametric comparisons between heterozygous and homozygous carriers. Calculate effect sizes (Cohen’s d) to determine clinical significance. Power analyses should inform sample sizes to avoid Type II errors .

Advanced: What collaborative frameworks enhance interdisciplinary this compound research?

Establish partnerships with structural biology labs for crystallography support and clinical networks for patient recruitment. Use shared data repositories (e.g., Zenodo) with standardized metadata templates. Leverage funding mechanisms (NIH R01 grants) that prioritize cross-disciplinary teams. Regular consortium meetings ensure alignment on protocols and data harmonization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.